![molecular formula C20H23N3O4 B12326531 N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]-2-acetamido-3-phenylpropanamide](/img/structure/B12326531.png)
N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]-2-acetamido-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Phe-Tyr-NH2 typically involves the use of solid-phase peptide synthesis (SPPS) techniques. One common method utilizes α-chymotrypsin as a catalyst. The optimal conditions for this enzymatic synthesis include a reaction time of approximately 7.4 minutes, a temperature of 28.1°C, and an enzyme activity of 98.9 U. The molar ratio of phenylalanine to tyrosine is maintained at 1:2.8, resulting in a high yield of around 85.5% .
Industrial Production Methods
While specific industrial production methods for Ac-Phe-Tyr-NH2 are not extensively documented, the principles of SPPS and enzymatic catalysis can be scaled up for larger production. The use of automated peptide synthesizers and optimization of reaction conditions are crucial for efficient industrial-scale synthesis.
化学反応の分析
Types of Reactions
Ac-Phe-Tyr-NH2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The phenol group in the tyrosine residue is particularly reactive and can participate in oxidation reactions, forming quinone derivatives. Additionally, the peptide bond can be cleaved under specific conditions, such as enzymatic hydrolysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds like PhI(OAc)2.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like N-hydroxysuccinimide (NHS) esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine or quinone derivatives, while reduction can yield the corresponding alcohols.
科学的研究の応用
Ac-Phe-Tyr-NH2 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide bond formation and cleavage.
Biology: It is used in the investigation of protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound has potential therapeutic applications, particularly in the design of peptide-based drugs.
Industry: It is utilized in the development of biomaterials and as a building block for more complex peptides.
作用機序
The mechanism of action of Ac-Phe-Tyr-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylalanine and tyrosine residues play crucial roles in binding to these targets, facilitating various biochemical processes. For instance, the phenol group in tyrosine can form hydrogen bonds and participate in hydrophobic interactions, contributing to the compound’s biological activity .
類似化合物との比較
Similar Compounds
Ac-Ser-Tyr-NH2: Another dipeptide with similar structural properties but different amino acid composition.
Tyr-c[®-β3-Lys-Phe-Phe-Asp]NH2 (RP-171): A cyclic peptide with distinct biological activities.
α-Melanocyte Stimulating Hormone (α-MSH): A peptide hormone with a similar tyrosine residue but a more complex structure.
Uniqueness
Ac-Phe-Tyr-NH2 is unique due to its specific combination of phenylalanine and tyrosine residues, which confer distinct chemical and biological properties. Its relatively simple structure makes it an ideal model for studying peptide chemistry and developing new peptide-based therapeutics .
特性
IUPAC Name |
2-acetamido-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13(24)22-18(12-14-5-3-2-4-6-14)20(27)23-17(19(21)26)11-15-7-9-16(25)10-8-15/h2-10,17-18,25H,11-12H2,1H3,(H2,21,26)(H,22,24)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNUHNDVXOFSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
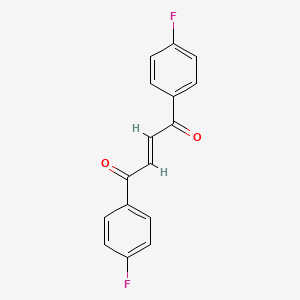
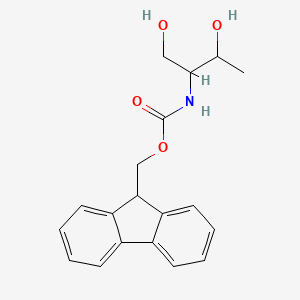
![7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12326461.png)
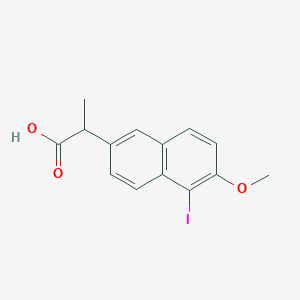
![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
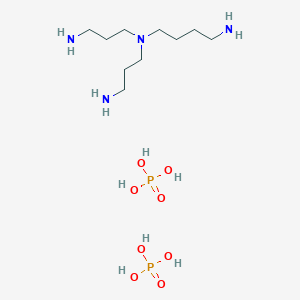
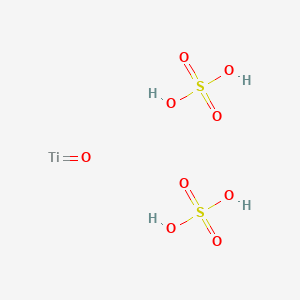
![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)
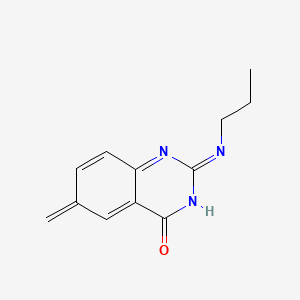
![[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-](/img/structure/B12326504.png)
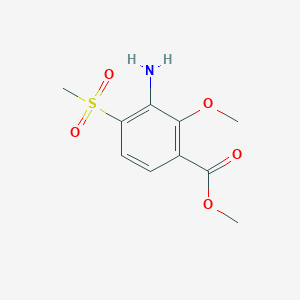
![Furo[3,2-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12326508.png)
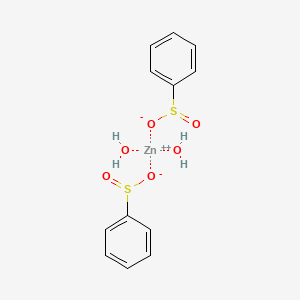
![Carbamic acid,[1-[6-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,4-dihydro-5-hydroxy-4-oxo-2-pyrimidinyl]-1-methylethyl]-, phenylmethyl ester](/img/structure/B12326519.png)
